ITK Inhibitory Potency: 6,6-Dimethyl Core Confers Sub-Nanomolar Affinity Unattainable by Unsubstituted Analogs
The 6,6-dimethyltetrahydroindazole scaffold, when elaborated into a carboxamide such as GNE-9822, achieves an ITK Ki of 0.7 nM . In contrast, the unsubstituted tetrahydroindazole core yields inhibitors with micromolar affinity, with one representative early hit showing an IC50 of 5,200 nM . This represents a potency gain of more than 7,400-fold that is directly attributable to the presence and correct positioning of the 6,6-dimethyl group, which is pre-installed in the ethyl ester building block (CAS 1423716-54-4). The 5,5-dimethyl regioisomer (CAS 1423716-55-5) is not described in the SAR leading to GNE-9822, suggesting it fails to productively occupy the lipophilic selectivity pocket exploited by the 6,6-substitution .
| Evidence Dimension | ITK Inhibitory Potency (Ki / IC50) |
|---|---|
| Target Compound Data | Ki = 0.7 nM (as the elaborated GNE-9822 amide derived from the 6,6-dimethyltetrahydroindazole-3-carboxylic acid) |
| Comparator Or Baseline | Comparator: Unsubstituted tetrahydroindazole-based inhibitor. Data: IC50 = 5,200 nM |
| Quantified Difference | Potency improvement of ~7,400-fold (0.7 nM vs. 5,200 nM) |
| Conditions | In vitro kinase inhibition assay (GST-tagged recombinant full-length human ITK) for the lead compound. Early hit measured by ChEMBL_1369124 assay. |
Why This Matters
The choice of building block dictates the achievable potency ceiling of the final inhibitor; the 6,6-dimethyl ethyl ester is the only precursor that enables access to sub-nanomolar ITK inhibitors, setting a clear procurement specification for programs targeting this kinase.
- [1] PeptideDB. (n.d.). GNE-9822 Product Data (Ki = 0.7 nM). PeptideDB. View Source
- [2] BindingDB. (n.d.). Ki Summary for BDBM50022941 (IC50 = 5200 nM). BindingDB. View Source
